5-Fluoro-1,3-benzothiazole-2-carbaldehyde
Overview
Description
5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a fluorinated benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The fluorine atom in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could enhance the compound’s reactivity, potentially increasing its binding affinity to its targets.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that this compound may also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde typically involves the reaction of 2-aminobenzenethiol with fluorinated aldehydes or acyl chlorides. One common method includes the condensation of 2-aminobenzenethiol with 5-fluoro-2-formylbenzoic acid under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach involves the use of Lawesson’s reagent for thionation, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3-benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:
Electrophilic substitution: The fluorine atom and the aldehyde group make the benzothiazole ring susceptible to electrophilic substitution reactions.
Nucleophilic addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Nucleophilic addition: Reagents such as primary amines, secondary amines, and alcohols under mild conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Electrophilic substitution: Substituted benzothiazoles with various functional groups.
Nucleophilic addition: Schiff bases, oximes, and hydrazones.
Oxidation and reduction: Carboxylic acids and alcohols.
Scientific Research Applications
5-Fluoro-1,3-benzothiazole-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe and as a ligand for various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-aminobenzothiazole: Similar structure but with an amino group instead of an aldehyde group.
5-Fluoro-1,3-benzothiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Fluoro-1,3-benzothiazole-2-methanol: Similar structure but with a hydroxymethyl group instead of an aldehyde group.
Uniqueness
5-Fluoro-1,3-benzothiazole-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
Properties
IUPAC Name |
5-fluoro-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPIPWSTKLCZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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